(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-27-20-7-3-5-15(23(20)28-2)11-21-22(26)17-8-9-19-18(24(17)31-21)13-25(14-30-19)12-16-6-4-10-29-16/h3,5,7-9,11,16H,4,6,10,12-14H2,1-2H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVDSROWRBMLM-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of benzofuroxazines and has been studied for various biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The presence of methoxy groups and a tetrahydrofuran moiety suggests enhanced solubility and reactivity, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO6 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 951930-34-0 |
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, structural analogs have shown effectiveness against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
Case Study:
In a comparative study of several benzofuroxazine derivatives, one compound demonstrated an IC50 value of 4.8 μM against a specific cancer cell line, indicating significant cytotoxicity . The structure-activity relationship (SAR) analysis suggested that modifications in the benzofuroxazine core could enhance potency against tumor cells.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown significant activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent . Further studies are needed to elucidate the mechanisms behind this activity.
3. Antioxidant Properties
Antioxidant assays have indicated that the compound possesses free radical scavenging abilities. This activity is crucial for preventing oxidative stress-related diseases.
Experimental Data:
In vitro assays demonstrated that the compound reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), suggesting its potential role in protective health applications .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes: Similar compounds have been noted to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity: The ability to scavenge free radicals contributes to its protective effects against cellular damage.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Structural analogs have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Case Study:
A specific derivative demonstrated an IC50 value of 4.8 μM against HCT116 cells, indicating substantial efficacy. Structure-activity relationship (SAR) analyses suggest that modifications to the benzofuroxazine core can enhance anticancer potency. -
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary tests have shown effective minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli. Research Findings:
A derivative was tested against various bacterial strains, yielding MIC values that suggest its potential as an antimicrobial agent. Further investigation is required to understand the underlying mechanisms of this activity. -
Antioxidant Properties
Antioxidant assays indicate that the compound possesses free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases. Experimental Data:
In vitro assays demonstrated a reduction in oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), suggesting its protective health applications.
Q & A
Q. How to design long-term stability studies for formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
